Product packaging for S-2-Cyanobenzyl ethanethioate(Cat. No.:)

S-2-Cyanobenzyl ethanethioate

Cat. No.: B11925443
M. Wt: 191.25 g/mol
InChI Key: SSHYUVPFSAXYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-2-Cyanobenzyl ethanethioate is a chemical compound provided for research purposes. Research Use Only (RUO) products are specialized reagents tailored for laboratory research and are essential tools for scientific investigations, experimentation, and analysis . They are not intended for use in diagnostic or therapeutic procedures for humans or animals. Researchers are responsible for determining the suitability of this compound for their specific experimental applications. Please consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NOS B11925443 S-2-Cyanobenzyl ethanethioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

S-[(2-cyanophenyl)methyl] ethanethioate

InChI

InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3

InChI Key

SSHYUVPFSAXYFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC=CC=C1C#N

Origin of Product

United States

Synthetic Methodologies for the Preparation of S 2 Cyanobenzyl Ethanethioate

Direct Thioesterification Approaches Utilizing Activated Carboxylic Acid Derivatives

Direct thioesterification is a common and effective method for synthesizing thioesters. This strategy involves the activation of a carboxylic acid, in this case, acetic acid, to facilitate its reaction with a thiol, 2-cyanobenzyl mercaptan. Several activating agents and coupling systems can be employed for this purpose.

Synthesis via Acyl Halides and Thiol Precursors

A traditional and widely used method for thioester synthesis involves the reaction of an acyl halide with a thiol. warwick.ac.uk In this approach, acetic acid is first converted to its more reactive acyl chloride, ethanoyl chloride (acetyl chloride). libretexts.orgchemguide.co.uk This conversion can be accomplished using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uk The resulting ethanoyl chloride is then reacted with 2-cyanobenzyl mercaptan. The reaction proceeds via nucleophilic acyl substitution, where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of S-2-cyanobenzyl ethanethioate and hydrogen chloride as a byproduct. libretexts.org

Reaction Scheme:

CH₃COOH + SOCl₂ → CH₃COCl + SO₂ + HCl

CH₃COCl + HSCH₂-C₆H₄-CN → CH₃COSCH₂-C₆H₄-CN + HCl

This method is generally efficient but requires the handling of moisture-sensitive and corrosive acyl halides. ias.ac.in

Carbodiimide-Mediated Coupling Reactions with Thiol Precursors

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful coupling agents that facilitate the direct formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively. thermofisher.comwikipedia.org This methodology can be adapted for thioester synthesis. In this context, acetic acid is activated by reacting with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by 2-cyanobenzyl mercaptan, yielding this compound and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). wikipedia.org To improve yields and suppress side reactions, additives like N-hydroxysuccinimide (NHS) can be used to form a more stable active ester intermediate. thermofisher.comrsc.org

General Reaction Parameters for Carbodiimide Coupling:

ParameterCondition
Coupling Agents EDC, DCC thermofisher.com
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)
Additives N-hydroxysuccinimide (NHS) rsc.org
Temperature 0 °C to Room Temperature

Mixed Anhydride (B1165640) Methodologies for Thioester Formation

The mixed anhydride method provides another route to activate carboxylic acids for thioesterification. rsc.orgorganicreactions.org This involves reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base (e.g., triethylamine) to form a mixed anhydride. This anhydride is more reactive than the parent carboxylic acid and readily reacts with a thiol. For the synthesis of this compound, acetic acid would first be converted to a mixed anhydride, which then reacts with 2-cyanobenzyl mercaptan to form the desired thioester. rsc.org More recent developments have explored the use of methanesulfonic anhydride for a metal- and solvent-free synthesis of thioesters. ias.ac.in

Transesterification and Thiolysis Reactions of Existing Ester Systems

An alternative to direct thioesterification involves the conversion of an existing ester into a thioester. These methods, which include catalytic transesterification and thiolysis of activated esters, can be advantageous under certain conditions.

Catalytic Transesterification with Thiol Precursors

Thioesters can be synthesized through the transesterification of an ester with a thiol. warwick.ac.ukcore.ac.uk This reaction involves the exchange of the alcohol portion of the ester with a thiol. While this process can occur, the direct transesterification of simple alkyl esters with thiols is often thermodynamically unfavorable. However, the use of catalysts can facilitate this transformation. Lipases, for instance, have been shown to catalyze the transesterification between thiols and esters, offering a biocatalytic route to thioesters. mdpi.com

Thiolysis of Vinyl Esters and Related Activated Systems

A more efficient approach involves the thiolysis of activated esters, such as vinyl esters. mdpi.comfrontiersin.org The reaction between a thiol and a vinyl ester is generally more favorable than with a standard alkyl ester. The enzymatic synthesis of thioesters using lipase (B570770) to catalyze the reaction between thiols and vinyl carboxyl esters has been reported, achieving high conversion rates under mild conditions. mdpi.comresearchgate.net For instance, lipase TL IM from Thermomyces lanuginosus has been used effectively in such reactions. mdpi.comresearchgate.net The reaction of 2-cyanobenzyl mercaptan with vinyl acetate (B1210297), catalyzed by a suitable enzyme, would yield this compound and acetaldehyde (B116499) as a byproduct. This method offers the benefits of mild reaction conditions and high yields. mdpi.com

Optimal Conditions for Lipase-Catalyzed Thioester Synthesis:

ParameterValueReference
Enzyme Lipase TL IM mdpi.comresearchgate.net
Substrate Ratio (Thiol:Vinyl Ester) 1:2 mdpi.comresearchgate.net
Temperature 50 °C mdpi.comresearchgate.net
Reaction Time ~30 minutes mdpi.comresearchgate.net
Conversion Up to 96% mdpi.comresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of this compound, like many modern chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry. The objective is to develop pathways that are not only efficient in terms of yield but also environmentally benign, minimizing waste, energy consumption, and the use of hazardous substances. The application of these principles to the formation of the thioester bond in the target molecule represents a significant area of research, moving away from classical methods that often rely on stoichiometric activating agents and volatile organic solvents.

A more atom-economical approach involves the direct addition reaction between 2-cyanobenzyl thiol and a suitable acetyl donor that does not generate a separate byproduct, such as ketene (B1206846). However, the practical challenges of handling ketene limit this approach.

Solvent-free reaction conditions present another pillar of green synthesis, aiming to eliminate the environmental and economic costs associated with solvent purchase, purification, and disposal. Mechanochemistry, particularly high-speed ball milling, offers a promising solvent-free protocol. In a hypothetical mechanochemical synthesis, solid 2-cyanobenzyl thiol could be milled with a solid acylating agent, such as N-acetylimidazole, or with acetyl chloride adsorbed onto a solid support like silica (B1680970) gel. The mechanical energy from the milling process provides the activation energy for the reaction, facilitating bond formation in the absence of a bulk solvent. This method can lead to significantly reduced reaction times and a lower Environmental Factor (E-Factor), which quantifies the total waste produced per unit of product.

Table 2.3.1: Comparison of Conventional vs. Green Synthetic Protocols for this compound

ParameterConventional Method (in Dichloromethane)Proposed Solvent-Free Mechanochemical Method
Reactants 2-Cyanobenzyl thiol, Acetyl chloride, Triethylamine2-Cyanobenzyl thiol, N-Acetylimidazole
Solvent Dichloromethane (DCM)None
Byproducts Triethylammonium chlorideImidazole
Typical Reaction Time 2 - 4 hours20 - 40 minutes
Theoretical Atom Economy ~55% (including base)~72%
Estimated E-Factor >10 (dominated by solvent and salt waste)<2
Work-up Aqueous wash, extraction, solvent evaporationDirect extraction or sublimation of byproduct

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. For the synthesis of this compound, lipases are particularly relevant enzymes. Lipases, which naturally catalyze the hydrolysis of esters, can be employed in non-aqueous or low-water environments to catalyze the reverse reaction: esterification and thioesterification.

The enzymatic synthesis can proceed via two main routes:

Direct Thioesterification: The reaction between 2-cyanobenzyl thiol and acetic acid. This route is highly atom-economical but is often limited by unfavorable equilibrium.

Trans-thioesterification: The reaction between 2-cyanobenzyl thiol and an activated acyl donor, such as vinyl acetate or ethyl acetate. The reaction with vinyl acetate is effectively irreversible as the co-product, vinyl alcohol, tautomerizes to acetaldehyde.

Research has demonstrated that immobilized lipases, such as Candida antarctica Lipase B (CALB), are highly effective for such transformations. Immobilization on a solid support (e.g., macroporous acrylic resin) allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, enhancing process economy. The reaction is typically performed at or near room temperature in a non-polar organic solvent like hexane (B92381) or toluene, which minimizes enzyme denaturation and competing hydrolysis reactions.

Table 2.3.2: Research Findings on Lipase-Catalyzed Synthesis of Thioesters (Analogous Systems)

Lipase SourceAcyl DonorSolventTemperature (°C)Conversion (%)
Candida antarctica Lipase B (CALB)Vinyl AcetateToluene40>95
Pseudomonas cepacia Lipase (PCL)Ethyl AcetateHexane5078
Rhizomucor miehei Lipase (RML)Acetic Anhydridetert-Butanol3585
CALBAcetic Acid (with molecular sieves)Solvent-free6065

Data is illustrative of typical performance in analogous thioesterification reactions.

Photocatalysis and electrocatalysis represent cutting-edge sustainable synthetic strategies that utilize light and electricity, respectively, to drive chemical reactions. These methods offer potential pathways to this compound that avoid harsh reagents and operate under ambient conditions.

Photocatalytic Synthesis: A plausible photocatalytic route could involve the generation of a 2-cyanobenzylthiyl radical from the parent thiol. This can be achieved using a photosensitizer (e.g., an iridium or ruthenium complex) that, upon light absorption, initiates a single-electron transfer (SET) from the thiol. The resulting thiyl radical could then be trapped by an acyl radical source or participate in a catalytic cycle with an appropriate acetylating agent. This approach circumvents the need for traditional base-mediated activation of the thiol.

Electrocatalytic Synthesis: Electrosynthesis provides direct control over the redox potential of a reaction. For the synthesis of this compound, an anodic oxidation process could be employed. In a divided electrochemical cell, 2-cyanobenzyl thiol could be oxidized at the anode to generate a reactive thiyl radical or other electrophilic sulfur species. In the presence of an excess of acetate in the electrolyte, this species could be trapped to form the desired thioester bond. This method eliminates the need for chemical oxidants and allows for precise control over the reaction rate by simply adjusting the applied current or potential.

Utilization of Biocatalytic Systems for Thioester Bond Formation

Chemo-Enzymatic Approaches to Thioester Synthesis

Chemo-enzymatic synthesis combines the best of both worlds: the broad substrate scope and reactivity of chemical catalysis with the unparalleled selectivity and mild operating conditions of biocatalysis. A chemo-enzymatic strategy for this compound could be designed to overcome the limitations of a purely enzymatic approach, such as low reactivity with inexpensive acyl donors like acetic acid.

A representative one-pot, two-step chemo-enzymatic process could be:

Chemical Activation: Acetic acid is first activated in situ using a water-soluble coupling agent (e.g., a carbodiimide) or by converting it to a more reactive intermediate like acetic anhydride under mild conditions. This step is purely chemical.

Enzymatic Acylation: Once the activated acyl donor is formed, an immobilized lipase (e.g., CALB) and 2-cyanobenzyl thiol are added to the mixture. The enzyme then efficiently and selectively catalyzes the transfer of the acetyl group to the thiol, forming this compound.

This tandem approach allows the use of cheap and stable acetic acid while leveraging the clean and efficient catalytic power of the enzyme for the critical bond-forming step, minimizing byproduct formation and simplifying purification.

Total Synthesis of the 2-Cyanobenzyl Thiol Precursor: Advanced Methodologies

The standard synthesis involves the nucleophilic substitution of 2-cyanobenzyl bromide with a sulfur nucleophile. Advanced approaches refine this core transformation:

Phase-Transfer Catalysis (PTC): The reaction between an aqueous solution of a sulfur source (e.g., sodium hydrosulfide (B80085), NaSH, or sodium thiosulfate) and an organic solution of 2-cyanobenzyl bromide can be dramatically accelerated using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). The catalyst facilitates the transport of the hydrosulfide anion into the organic phase, enabling the reaction to proceed rapidly at low temperatures with minimal organic solvent.

Flow Chemistry: The synthesis of 2-cyanobenzyl thiol is well-suited for continuous flow microreactors. Pumping streams of 2-cyanobenzyl bromide and a sulfur nucleophile (e.g., thiourea (B124793) followed by in-line hydrolysis) through a heated channel allows for precise control over stoichiometry, residence time, and temperature. This approach significantly enhances safety by minimizing the volume of hazardous materials handled at any given moment and often leads to higher purity and yield compared to batch processing.

Use of Safer Thiolating Reagents: To avoid the hazards and malodor associated with hydrogen sulfide (B99878) or its salts, alternative reagents like potassium thioacetate (B1230152) can be used. The reaction of 2-cyanobenzyl bromide with potassium thioacetate yields this compound directly. A subsequent controlled hydrolysis or aminolysis step can then cleanly liberate the desired 2-cyanobenzyl thiol precursor.

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning a laboratory synthesis of this compound to a robust, industrial-scale process requires careful optimization of reaction parameters and consideration of key chemical engineering principles.

Process Optimization using Design of Experiments (DoE): A systematic approach like DoE is crucial for identifying the optimal conditions for maximizing yield and purity while minimizing costs and reaction time. A factorial design could investigate the interplay between key variables.

Table 2.6.1: Example Design of Experiments (DoE) Matrix for Synthesis Optimization

FactorVariableLevel 1Level 2Level 3Response
ATemperature (°C)254055Yield (%)
BMolar Ratio (Thiol:Acylating Agent)1:1.051:1.21:1.5Purity (by HPLC)
CCatalyst Loading (mol%)0.51.02.0Reaction Time (h)
DAgitation Speed (RPM)200400600Impurity Profile

Key Scale-Up Considerations:

Thermodynamic Management: The acylation of a thiol is typically an exothermic reaction. On a large scale, efficient heat removal is critical to prevent thermal runaways and the formation of thermal degradation byproducts. The use of jacketed reactors with precise temperature control is mandatory.

Downstream Processing and Purification: The isolation of pure this compound at scale requires an optimized purification strategy. This may involve crystallization, distillation, or large-scale chromatography. The choice of method will depend on the physical properties of the product and its impurities. Minimizing solvent usage and developing protocols for solvent recycling are key green considerations at this stage.

Process Analytical Technology (PAT): Implementing PAT tools, such as in-line Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, allows for real-time monitoring of reactant consumption and product formation. This data enables precise control over the reaction, ensures batch-to-batch consistency, and helps identify the optimal endpoint, preventing the formation of over-reaction byproducts.

Mechanistic Investigations and Reaction Chemistry of S 2 Cyanobenzyl Ethanethioate

Nucleophilic Acyl Substitution Reactions at the Thioester Moiety

The core reactivity of S-2-cyanobenzyl ethanethioate, like other thioesters, is centered around nucleophilic acyl substitution. smolecule.commasterorganicchemistry.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub This intermediate then collapses, expelling the 2-cyanobenzylthiolate as a leaving group to yield a new acyl compound. masterorganicchemistry.comlibretexts.org The general mechanism proceeds through this addition-elimination pathway. masterorganicchemistry.com The reactivity of the thioester is attributed to the larger size of the sulfur atom and the reduced extent of electron delocalization from sulfur to the carbonyl group compared to its oxygen ester counterpart. researchgate.net

Aminolysis and Amidolysis for Amide Bond Formation

The reaction of thioesters with amines, known as aminolysis, is a fundamental method for forming amide bonds. In the case of this compound, aminolysis would involve the nucleophilic attack of an amine on the carbonyl carbon. This reaction is a cornerstone in peptide synthesis, where the thioester functionality serves as an activated acyl group for amide bond formation. wikipedia.org The reaction mechanism can proceed through one or two tetrahedral intermediates depending on the basicity of the nucleophile relative to the leaving group. researchgate.net For the aminolysis of this compound, the reaction with an amine would lead to the formation of an N-substituted acetamide (B32628) and 2-cyanobenzylthiol.

Transesterification with Alcohols and Phenols: Scope and Limitations

Transesterification is the process of converting one ester to another by reacting it with an alcohol. For this compound, this would involve reaction with an alcohol or a phenol (B47542) to form a new ester and 2-cyanobenzylthiol. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com

Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the thioester carbonyl. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for the attack by a neutral alcohol molecule. masterorganicchemistry.com The use of the alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

However, there are limitations. Aromatic alcohols, such as phenol, are generally less effective nucleophiles for transesterification reactions. masterorganicchemistry.com The scope of transesterification of this compound would depend on the specific alcohol or phenol used and the reaction conditions. Various catalysts, including N-heterocyclic carbenes and zinc clusters, have been developed to promote transesterification reactions under mild conditions. organic-chemistry.org

Reactions with Carbon Nucleophiles: Enolate Chemistry and Alkylation

Thioesters can react with carbon nucleophiles, such as enolates, although they are generally less reactive than their acid chloride counterparts. A notable reaction involving thioesters and organometallic reagents is the Fukuyama coupling, where a thioester couples with an organozinc halide in the presence of a palladium catalyst to form a ketone. wikipedia.org This reaction demonstrates the utility of thioesters in forming carbon-carbon bonds.

Intramolecular Cyclization Reactions and Annulation Pathways

The structure of this compound, with a cyano group on the aromatic ring, presents possibilities for intramolecular cyclization reactions. Under certain conditions, the cyano group can act as an internal nucleophile or can be transformed into a group that participates in cyclization. smolecule.com For instance, N-cyano sulfoximines have been shown to undergo intramolecular cyclization promoted by anhydrides to form thiadiazinone 1-oxides. nih.gov While this is not a direct reaction of this compound, it illustrates a potential reaction pathway for the cyano moiety.

Furthermore, intramolecular cyclizations are known to occur in related systems. For example, 2-ynylphenols can undergo base-catalyzed intramolecular cyclization to form substituted benzo[b]furans. rsc.org Lewis acids can also initiate intramolecular cyclization of benzylidene acetals with an azide (B81097) functional group to synthesize oxazolines and oxazines. rsc.org In the context of this compound, a hypothetical intramolecular reaction could involve the generation of a nucleophilic center that attacks the thioester carbonyl or the cyano group, leading to a heterocyclic system. The feasibility of such a reaction would depend on the specific reagents and conditions used to activate the molecule.

Transformations Involving the Alpha-Carbon of the Ethanethioate Fragment

Generation and Reactivity of Thioester Enolates

Thioesters can be deprotonated at the α-carbon to form thioester enolates. wikipedia.org These enolates are stabilized by the sulfur atom. wikipedia.org The generation of a thioester enolate from this compound would create a nucleophilic center at the carbon adjacent to the carbonyl group.

Thioester enolates are valuable intermediates in organic synthesis, participating in various carbon-carbon bond-forming reactions. However, they are generally less nucleophilic than the corresponding ketone enolates. wikipedia.org The reactivity of the thioester enolate of this compound would be influenced by the presence of the 2-cyanobenzyl group.

Aldol-Type Condensations and Michael Additions

The alpha-carbon of the ethanethioate group in this compound possesses acidic protons. In the presence of a suitable base, these protons can be abstracted to form a nucleophilic enolate. This enolate intermediate is key to forming new carbon-carbon bonds via aldol-type condensations and Michael additions.

Aldol-Type Condensations: The thioester enolate of this compound can undergo nucleophilic addition to the carbonyl carbon of aldehydes or ketones. iitk.ac.inwikipedia.org This reaction, analogous to the classic aldol (B89426) condensation, initially forms a β-hydroxy thioester. magritek.com This intermediate can subsequently undergo dehydration, often under the reaction conditions, to yield a more stable α,β-unsaturated thioester. The reaction is typically catalyzed by a base that is strong enough to deprotonate the α-carbon. wikipedia.orgmagritek.com

Reactant Catalyst/Conditions Intermediate Product Final Product (after dehydration)
BenzaldehydeNaOH or KOH, EthanolS-(2-Cyanobenzyl) 3-hydroxy-3-phenylpropanethioateS-(2-Cyanobenzyl) 3-phenylpropenethioate
AcetoneSodium Ethoxide, EthanolS-(2-Cyanobenzyl) 3-hydroxy-3-methylbutanethioateS-(2-Cyanobenzyl) 3-methylbut-2-enethioate
CyclohexanonePotassium Hydroxide (B78521), MethanolS-(2-Cyanobenzyl) 2-(1-hydroxycyclohexyl)ethanethioateS-(2-Cyanobenzyl) 2-(cyclohexen-1-yl)ethanethioate

Michael Additions: As a potent nucleophile, the enolate derived from this compound can also participate in Michael (or 1,4-conjugate) additions. This reaction involves the addition of the enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. pkusz.edu.cnthieme.de This process is a valuable method for forming carbon-carbon bonds and constructing more complex molecular frameworks. ub.edu

Michael Acceptor Catalyst/Conditions Product
Methyl vinyl ketoneSodium Methoxide, MethanolS-(2-Cyanobenzyl) 5-oxohexanethioate
AcrylonitrileCesium Carbonate, CH₂Cl₂S-(2-Cyanobenzyl) 4-cyanobutanethioate
Diethyl maleatePotassium t-butoxide, THFDiethyl 2-((2-cyanobenzyl)thioacetyl)succinate

Rearrangement Reactions Involving Alpha-Carbon Intermediates

While less common than condensation reactions, the alpha-carbon of this compound can be involved in skeletal rearrangements under specific conditions, typically requiring prior functionalization.

Favorskii-Type Rearrangement: The Favorskii rearrangement is characteristic of α-halo ketones treated with a base. msu.edu For this compound, this would first require selective halogenation at the alpha-carbon to produce an α-halo thioester. Upon treatment with a strong, non-nucleophilic base, this intermediate could theoretically undergo a Favorskii-type rearrangement, proceeding through a putative thiacyclopropanone intermediate that subsequently opens to yield a rearranged carboxylic acid derivative (after hydrolysis). msu.edu

Wolff Rearrangement: The Wolff rearrangement is a reaction of an α-diazocarbonyl compound to generate a ketene (B1206846). wikipedia.org If this compound were converted into its corresponding α-diazo thioester, this derivative could undergo a Wolff rearrangement upon thermolysis, photolysis, or transition-metal catalysis. The resulting ketene intermediate is highly reactive and can be trapped by various nucleophiles like water, alcohols, or amines to produce carboxylic acid derivatives, esters, or amides, respectively. wikipedia.org

Reactivity and Functional Group Interconversions of the Nitrile Moiety

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic, while the nitrogen contains a lone pair of electrons, although it is a weak base. libretexts.orgunizin.orgaklectures.com

Selective Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under aqueous acidic or basic conditions. libretexts.orgunizin.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orgpressbooks.pub A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to a primary amide. chemistrysteps.com With continued heating in the aqueous acid, the amide can be further hydrolyzed to a carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide ion acts as the nucleophile, attacking the nitrile carbon directly. unizin.org The resulting imine anion is protonated by water to give a hydroxy imine, which then tautomerizes to the amide. libretexts.org Similar to the acidic pathway, forcing conditions (heat) will continue the hydrolysis of the amide to a carboxylate salt, which upon acidic workup yields the carboxylic acid. unizin.org

Given that thioesters are also susceptible to hydrolysis, achieving selective hydrolysis of the nitrile group requires careful control of reaction conditions.

Conditions Intermediate Product Final Product Notes
H₂SO₄ (aq), HeatS-(2-Carbamoylbenzyl) ethanethioate2-(((Ethanoyl)thio)methyl)benzoic acidThioester linkage may also be cleaved under harsh conditions.
NaOH (aq), Heat, then H₃O⁺S-(2-Carbamoylbenzyl) ethanethioate2-(((Ethanoyl)thio)methyl)benzoic acidThioester is readily hydrolyzed under basic conditions.

Reduction to Primary Amines and Imines

The nitrile group can be readily reduced to a primary amine or, under milder conditions, to an imine which can be hydrolyzed to an aldehyde.

Reduction to Primary Amines: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are effective for converting nitriles to primary amines. libretexts.orgunizin.orglibretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. pressbooks.pub Catalytic hydrogenation using catalysts such as Raney Nickel or platinum oxide is also a widely used method. Other modern reagents, such as ammonia (B1221849) borane (B79455) or systems like tetramethyldisiloxane/titanium(IV) isopropoxide, can also effect this transformation, sometimes with improved functional group tolerance. organic-chemistry.orgresearchgate.net

Reduction to Imines and Aldehydes: A partial reduction of the nitrile can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). pressbooks.pub This reagent adds one hydride equivalent to the nitrile, forming an aluminum-imine intermediate. Upon aqueous workup, this intermediate is hydrolyzed to an aldehyde. chemistrysteps.com

Reagent Solvent Product after Workup Functional Group Transformation
LiAlH₄Diethyl Ether or THFS-(2-(Aminomethyl)benzyl) ethanethioateNitrile → Primary Amine
H₂ / Raney NiEthanol / AmmoniaS-(2-(Aminomethyl)benzyl) ethanethioateNitrile → Primary Amine
DIBAL-HToluene or Hexane (B92381)S-(2-Formylbenzyl) ethanethioateNitrile → Aldehyde
Ammonia BoraneNone (thermal)S-(2-(Aminomethyl)benzyl) ethanethioateNitrile → Primary Amine organic-chemistry.org

Click Chemistry and Cycloaddition Reactions (e.g., Tetrazole Formation)

The term "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate inoffensive byproducts. sigmaaldrich.com The conversion of nitriles to tetrazoles is a prime example of a reaction that fits these criteria.

Tetrazole Formation: Nitriles can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃), to form tetrazole rings. mdpi.com This reaction is often facilitated by a Lewis acid (e.g., ZnCl₂, AlCl₃) or an ammonium (B1175870) salt (e.g., NH₄Cl). The resulting product from this compound would be S-(2-(1H-tetrazol-5-yl)benzyl) ethanethioate. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.

Other Cycloadditions: While tetrazole formation is the most common, nitriles can participate in other cycloaddition reactions. For instance, they can react with nitrile imines in [4π + 2σ] cycloadditions or with donor-acceptor cyclobutanes in formal [4+2] cycloadditions, although these methods are more specialized. researchgate.netnih.gov

Nucleophilic Addition to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by a range of nucleophiles. libretexts.orglibretexts.org

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the nitrile carbon. pressbooks.pub This addition forms a resonance-stabilized imine anion, which is coordinated to the magnesium or lithium cation. masterorganicchemistry.com This intermediate is stable until an aqueous acidic workup is performed. The workup first protonates the imine anion to form an imine, which is then rapidly hydrolyzed to a ketone. masterorganicchemistry.com This provides a powerful method for synthesizing ketones.

Nucleophilic Reagent Solvent Product after Aqueous Workup
Methylmagnesium bromide (CH₃MgBr)Diethyl EtherS-(2-Acetylbenzyl) ethanethioate
Phenyllithium (C₆H₅Li)Tetrahydrofuran (THF)S-(2-Benzoylbenzyl) ethanethioate
Ethylmagnesium chloride (CH₃CH₂MgCl)Tetrahydrofuran (THF)S-(2-Propanoylbenzyl) ethanethioate

Transformations at the Benzylic Position of the S-2-Cyanobenzyl Group

The benzylic position of this compound is a focal point for various chemical transformations due to the activating effect of the adjacent phenyl ring. The presence of the electron-withdrawing cyano group at the ortho position further modulates the reactivity of this site.

The benzylic C-H bonds in this compound are susceptible to homolytic cleavage, leading to the formation of a resonance-stabilized benzylic radical. This reactivity can be harnessed for various functionalization reactions.

Radical Generation and Stability: The stability of the benzylic radical is enhanced by delocalization of the unpaired electron into the aromatic ring. The presence of the ortho-cyano group can influence the radical's stability and subsequent reactivity. Studies on related 4-substituted 3-cyanobenzyl free radicals have shown that substituents can affect radical stability. acs.org In the case of this compound, the thiyl radical derived from the thioacid can add to alkenes, initiating a radical chain process. rsc.org The bond dissociation energy of the S-H bond in thioacids is comparable to that of alkanethiols, facilitating radical formation. rsc.org

Benzylic C-H Cyanation: Direct cyanation of benzylic C-H bonds can be achieved through visible-light photocatalysis. core.ac.uk This method often employs a photocatalyst, such as 4CzIPN, and a cyanating agent like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). core.ac.uk The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where the photocatalyst, in its excited state, facilitates the abstraction of a benzylic hydrogen to form a benzylic radical. This radical is then trapped by the cyanating agent. core.ac.uknih.govmukundamandal.comrsc.org While not specifically demonstrated for this compound, this methodology offers a potential route for introducing a second cyano group at the benzylic position.

Radical-Mediated C-C Bond Formation: Thioesters can serve as precursors for radical-mediated C-C bond formation. tdl.org For instance, the addition of nucleophilic radicals to thioesters can lead to the synthesis of ketones. tdl.org The stability of the thiyl radical as a leaving group is a key factor in these transformations. tdl.org

Table 1: Potential Radical Reactions at the Benzylic Position of this compound

Reaction TypeReagents and ConditionsExpected ProductMechanistic Insight
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light)S-2-Cyano-1-bromo-benzyl ethanethioateFree radical chain mechanism involving a resonance-stabilized benzylic radical.
Benzylic CyanationNCTS, 4CzIPN, Visible LightS-2-Cyano-1-cyanobenzyl ethanethioatePhotocatalytic hydrogen atom transfer (HAT) followed by radical trapping. core.ac.uk
Acyl Thiol-Ene ReactionAlkenes, Radical InitiatorAdduct of this compound and alkeneThiyl radical addition to the alkene followed by chain transfer. rsc.org

The benzylic position can be readily halogenated, providing a versatile handle for subsequent nucleophilic substitution reactions.

Benzylic Bromination: N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of benzylic C-H bonds under radical conditions. thieme-connect.de The reaction is typically initiated by light or a radical initiator like AIBN. The resulting benzylic bromide is a valuable intermediate for further synthetic transformations.

Nucleophilic Substitution: The introduced halogen atom can be displaced by a variety of nucleophiles. Given that the benzylic position is activated, these substitutions can proceed via either S_N1 or S_N2 mechanisms, depending on the substrate, nucleophile, and reaction conditions. This allows for the introduction of a wide range of functional groups, including amines, azides, and alkoxides.

The acidity of the benzylic protons is enhanced by the adjacent aromatic ring and the electron-withdrawing cyano group, making this position susceptible to deprotonation by strong bases.

Directed ortho-Metalation (DoM) and Lateral Lithiation: The cyano group can act as a directing group in metalation reactions. uwindsor.ca While ortho-lithiation is a common outcome, lateral lithiation at the benzylic position can also occur, particularly with lithium amide bases. uwindsor.caresearchgate.net The resulting organolithium species can then be quenched with various electrophiles to introduce new functional groups at the benzylic carbon. The complex-induced proximity effect (CIPE) often plays a crucial role in directing the lithiation to the desired position. benthamopenarchives.com

Electrophilic Quenching: The benzylic carbanion generated through metalation can react with a range of electrophiles, such as alkyl halides, aldehydes, ketones, and carbon dioxide, leading to the formation of new C-C bonds. For example, photocarboxylation of benzylic C-H bonds has been reported to proceed via a benzylic carbanion intermediate that reacts with CO2. nih.govacs.org

Halogenation and Subsequent Substitution Reactions

Oxidative and Reductive Chemistry of the Sulfur Atom and its Impact on Reactivity

The sulfur atom in the ethanethioate group can undergo both oxidation and reduction, leading to compounds with altered reactivity.

Oxidation to Sulfoxides and Sulfones: Thioethers are readily oxidized to the corresponding sulfoxides and subsequently to sulfones using various oxidizing agents. tandfonline.comacs.org Common reagents include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and Oxone®. acs.org The oxidation of the thioester sulfur in this compound would yield the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized species would exhibit different electronic and steric properties, influencing the reactivity of the molecule, particularly at the adjacent benzylic position. For instance, direct oxidation of thioesters to sulfinate esters has been achieved using reagents like N-bromosuccinimide (NBS). researchgate.net

Reduction to Thiols and Alcohols: Thioesters can be reduced to the corresponding thiols and alcohols. nih.gov Sodium borohydride (B1222165) (NaBH4) has been shown to selectively reduce thioesters to alcohols in the presence of nitrile and ester groups. tandfonline.com This suggests that the ethanethioate group in this compound could be reduced to 2-cyanobenzyl alcohol and ethanethiol (B150549) without affecting the cyano group. Catalytic hydrogenation using ruthenium complexes has also been reported for the efficient and selective hydrogenation of thioesters to alcohols and thiols. nih.gov

Table 2: Oxidative and Reductive Transformations of the Sulfur Atom

TransformationReagents and ConditionsExpected Product(s)Impact on Reactivity
Oxidationm-CPBA or H₂O₂S-2-Cyanobenzyl ethanesulfinylethanethioate (Sulfoxide), S-2-Cyanobenzyl ethanesulfonylethanethioate (Sulfone)Increased polarity; altered steric and electronic environment of the benzylic position.
ReductionNaBH₄, THF/H₂O or Ru-catalyst, H₂2-Cyanobenzyl alcohol and EthanethiolCleavage of the thioester bond, forming an alcohol and a thiol. tandfonline.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Thioesters have emerged as versatile coupling partners in transition metal-catalyzed reactions, offering an alternative to more traditional organohalides and organometallic reagents. sioc-journal.cn

This compound can potentially serve as a precursor in various cross-coupling reactions, primarily through decarbonylative pathways.

Decarbonylative Thioetherification: Palladium and nickel catalysts have been shown to effectively catalyze the decarbonylative coupling of thioesters with various partners, leading to the formation of thioethers. nih.gov In this process, the C(O)-S bond of the thioester is cleaved, and a new C-S bond is formed with the release of carbon monoxide. Applying this methodology to this compound could provide a route to synthesize 2-cyanobenzyl aryl thioethers by coupling with aryl halides or pseudohalides. researchgate.net

Fukuyama-type Coupling: The Fukuyama coupling reaction involves the palladium-catalyzed reaction of a thioester with an organozinc reagent to produce a ketone. While this is a well-established method, iron-catalyzed versions have also been developed for the coupling of thioesters with organomanganese reagents. chemrxiv.org This could potentially be applied to this compound to synthesize ketones.

Tandem Reactions: The reactivity of thioesters can be integrated into tandem reaction sequences. For instance, a palladium-catalyzed ester "dance" followed by decarbonylative coupling has been reported. researchgate.net

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst SystemCoupling PartnerExpected Product
Decarbonylative ThioetherificationPd or Ni catalyst, LigandAryl halide2-Cyanobenzyl aryl thioether
Fukuyama-type CouplingPd catalyst, Organozinc reagent or Fe catalyst, Organomanganese reagentOrganozinc or Organomanganese reagentKetone derived from the coupling partner
Decarbonylative HalogenationPd catalyst, Halide sourceLithium halide2-Cyanobenzyl halide

Role in Negishi, Stille, and Suzuki-Miyaura Type Couplings

There is no specific information available in the reviewed scientific literature to suggest that this compound plays a direct role as a substrate, catalyst, or ligand in Negishi, Stille, or Suzuki-Miyaura type coupling reactions. These palladium-catalyzed cross-coupling reactions are fundamental in the formation of carbon-carbon bonds, typically involving organohalides and organometallic reagents.

Table 1: Overview of Common Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentElectrophileCatalyst
Negishi Coupling OrganozincOrganohalide/TriflatePalladium or Nickel
Stille Coupling OrganotinOrganohalide/TriflatePalladium
Suzuki-Miyaura Coupling OrganoboronOrganohalide/TriflatePalladium

Photochemical and Electrochemical Reactivity of this compound

Detailed studies on the photochemical and electrochemical reactivity of this compound are not present in the currently accessible scientific literature. Photochemical reactivity would involve the study of the compound's behavior upon absorption of light, which could lead to various transformations such as photocleavage, rearrangements, or photoinduced electron transfer. Electrochemical reactivity would focus on the compound's oxidation and reduction potentials and its behavior under the influence of an electric current.

Computational Studies on Reaction Mechanisms and Transition State Structures

No computational studies specifically investigating the reaction mechanisms and transition state structures of this compound have been identified in the public domain. Such studies would typically employ quantum chemical methods to model reaction pathways, calculate activation energies, and elucidate the geometries of transition states, providing deeper insight into the compound's reactivity.

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For S-2-Cyanobenzyl ethanethioate, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

A complete understanding of the molecular structure of this compound can be achieved through a suite of NMR experiments. While specific experimental data for this compound is not publicly available, the expected chemical shifts and correlations can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the acetyl methyl protons. The aromatic protons of the ortho-substituted benzene (B151609) ring would appear as a complex multiplet in the downfield region, typically between 7.2 and 7.8 ppm. The benzylic methylene protons (-CH₂-) adjacent to the sulfur atom are expected to resonate as a singlet at approximately 4.2 ppm. The methyl protons of the ethanethioate group (-C(O)CH₃) would appear as a sharp singlet in the upfield region, likely around 2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the thioester group is expected to have the most downfield chemical shift, appearing around 195 ppm. The carbons of the aromatic ring would resonate in the 125-140 ppm range, with the carbon bearing the cyano group and the carbon attached to the benzyl (B1604629) group having distinct chemical shifts. The cyano carbon itself is anticipated to appear around 117 ppm. The benzylic methylene carbon is expected at approximately 35 ppm, and the acetyl methyl carbon at around 30 ppm.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would primarily show correlations among the protons on the aromatic ring, helping to decipher their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignments of the benzyglic CH₂ and the acetyl CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the different fragments of the molecule. For example, correlations would be expected from the benzylic protons to the aromatic carbons and the thioester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the ortho-substitution pattern on the benzene ring by observing through-space interactions between the benzylic protons and the adjacent aromatic proton.

Predicted NMR Data for this compound:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-C(O)CH₃2.4 (s, 3H)30
-SCH₂-4.2 (s, 2H)35
Aromatic-H7.2 - 7.8 (m, 4H)125 - 140
-CN-117
-C=O-195

Note: The predicted values are based on the analysis of similar structures and may vary from experimental values.

Dynamic NMR (DNMR) spectroscopy could be employed to study the conformational dynamics of this compound. Specifically, the rotation around the C-S and C-C single bonds could be investigated. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for conformational exchange processes. For instance, hindered rotation around the benzyl-sulfur bond could potentially lead to the observation of distinct signals for the two benzylic protons at low temperatures. However, at room temperature, it is likely that this rotation is fast on the NMR timescale, resulting in a single, sharp signal for the methylene protons. Studies on similar thioesters have shown that the energy barriers for such rotations are generally low. libretexts.orgjmcs.org.mx

High-Field 1H, 13C, and Heteronuclear 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. nist.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band for the cyano group (C≡N) stretch is anticipated around 2230 cm⁻¹. The thioester carbonyl group (C=O) stretch is expected to appear as a strong band in the region of 1690-1710 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region and can be more difficult to assign definitively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The cyano group stretch is also expected to be a strong and sharp band in the Raman spectrum. The aromatic ring vibrations are often strong in Raman spectra, which can be useful for confirming the substitution pattern. The C=O stretch of the thioester is also Raman active.

Predicted Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
Cyano (-CN)Stretching~2230Strong
Thioester (C=O)Stretching~1700Medium
Aromatic C-HStretching>3000Medium
Aromatic C=CStretching1450-1600Strong
C-SStretching600-800Weak

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₁₀H₉NOS), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to provide unambiguous confirmation of the compound's identity.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the connectivity of the atoms within the molecule. For this compound, the fragmentation pattern would likely involve the cleavage of the benzylic C-S bond and the thioester bond.

Predicted Fragmentation Pattern for this compound:

A likely fragmentation pathway would involve the loss of the acetyl group, leading to the formation of a 2-cyanobenzylthiol cation. Another prominent fragmentation would be the cleavage of the C-S bond to generate a stable 2-cyanobenzyl cation and an ethanethioate radical. The analysis of these fragmentation patterns allows for the confirmation of the structural subunits and their arrangement within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For This compound , a single crystal would be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be analyzed to elucidate key structural parameters.

Expected Insights from X-ray Crystallography:

Molecular Conformation: The analysis would reveal the preferred solid-state conformation of the molecule, including the torsion angles between the benzyl ring, the methylene group, and the ethanethioate moiety.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C=O, C≡N) and angles would be obtained, providing insight into the molecule's geometry and electronic structure.

Crystal Packing: The study would describe how individual molecules of This compound arrange themselves in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking involving the cyanobenzyl rings.

A hypothetical data table summarizing potential crystallographic data is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Calculated Density (g/cm³)1.25
R-factor< 0.05

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of This compound would be recorded by dissolving the compound in a suitable solvent (e.g., ethanol, acetonitrile) and measuring its absorbance at different wavelengths.

Expected Spectral Features:

π → π* Transitions: The aromatic cyanobenzyl group would exhibit strong absorption bands, likely in the range of 200-300 nm, corresponding to π → π* transitions within the benzene ring. The cyano substituent would likely cause a slight shift in these absorption maxima compared to unsubstituted benzyl systems.

n → π* Transitions: The carbonyl group (C=O) of the ethanethioate moiety has non-bonding electrons (n) and can undergo weaker n → π* transitions, which would appear as a shoulder or a separate band at a longer wavelength than the π → π* transitions.

A representative data table for hypothetical UV-Vis absorption maxima is shown below.

Transitionλmax (nm) (Hypothetical)Molar Absorptivity (ε, M-1cm-1) (Hypothetical)Solvent
π → π22015,000Ethanol
π → π2651,200Ethanol
n → π*310150Ethanol

Applications of S 2 Cyanobenzyl Ethanethioate in Synthetic Organic Chemistry and Materials Science

S-2-Cyanobenzyl Ethanethioate as a Versatile Acylating Agent in Organic Synthesis

This compound belongs to the thioester class of compounds, which are well-regarded as effective acylating agents in organic synthesis. The reactivity of the thioester functional group is central to this application. Unlike their oxygen-based ester counterparts, thioesters are more reactive toward nucleophiles due to the lower degree of resonance stabilization between the carbonyl group and the larger sulfur atom. This enhanced electrophilicity of the carbonyl carbon makes them excellent donors of the acyl (in this case, acetyl) group.

The fundamental mechanism of acylation using this compound involves the nucleophilic acyl substitution at the thioester carbonyl. smolecule.com A nucleophile, such as an alcohol (to form an ester), an amine (to form an amide), or a carbanion, attacks the electrophilic carbonyl carbon. This addition leads to a tetrahedral intermediate which then collapses, expelling the 2-cyanobenzylthiolate as a leaving group and resulting in the transfer of the acetyl group to the nucleophile. smolecule.com The presence of the electron-withdrawing cyano group on the benzyl (B1604629) ring can further influence the stability and reactivity of the 2-cyanobenzylthiolate leaving group. smolecule.com While general principles point to its utility, specific industrial or large-scale applications leveraging this compound as a primary acylating agent are not extensively documented in broad literature.

ReagentProduct TypeReaction
Alcohol (R'-OH)Ester (CH₃COOR')Nucleophilic Acyl Substitution
Amine (R'-NH₂)Amide (CH₃CONHR')Nucleophilic Acyl Substitution
Organometallic (R'-M)Ketone (CH₃COR')e.g., Stille or Suzuki Coupling

Role in Peptide Ligation and Protein Semisynthesis Methodologies (e.g., Native Chemical Ligation)

Native Chemical Ligation (NCL) is a cornerstone technology for the chemical synthesis of large peptides and proteins. scispace.com The reaction powerfully and chemoselectively joins two unprotected peptide fragments in aqueous solution. nih.gov A critical requirement for NCL is a peptide fragment bearing a C-terminal thioester and another fragment with an N-terminal cysteine residue. scispace.com

The NCL mechanism proceeds in two key steps:

Transthioesterification: The thiol side chain of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the second peptide. This is a reversible exchange that forms a new thioester linkage between the two fragments. scispace.com

S-to-N Acyl Shift: The newly formed thioester intermediate undergoes a rapid, irreversible intramolecular rearrangement. The alpha-amino group of the cysteine attacks the thioester carbonyl, forming a stable, native amide (peptide) bond at the ligation site. scispace.com

This compound can serve as a foundational reagent for preparing the necessary peptide C-terminal thioesters required for NCL. ethz.ch A synthetic peptide can be prepared with a C-terminal 2-cyanobenzyl thioester. This functionalized peptide can then participate in an NCL reaction with a Cys-containing peptide to form a larger, contiguous protein chain. While various thioesters are used for this purpose, the 2-cyanobenzyl moiety functions as the leaving group during the initial transthioesterification step. ethz.ch

Precursor for Ketones and Other Carbonyl Compounds via Thioester Transformations

Thioesters are valuable precursors for the synthesis of ketones, a transformation that can be challenging using more reactive carboxylic acid derivatives like acid chlorides or anhydrides, especially in the presence of sensitive functional groups. The Fukuyama cross-coupling reaction is a prominent method that facilitates this conversion. wikipedia.orgorganic-chemistry.org

The Fukuyama coupling involves the reaction of a thioester with an organozinc reagent, catalyzed by a palladium complex. organic-chemistry.org The reaction is known for its high chemoselectivity, proceeding under mild conditions and tolerating a wide array of functional groups such as aldehydes, bromides, and other ketones. wikipedia.org

Being a thioester, this compound is a potential substrate for this transformation. The general scheme would involve:

Oxidative Addition: The palladium catalyst inserts into the carbon-sulfur bond of the thioester.

Transmetallation: The organic group from the organozinc reagent is transferred to the palladium center.

Reductive Elimination: The ketone product is formed and expelled from the palladium complex, regenerating the catalyst. organic-chemistry.org

This methodology would allow the acetyl group from this compound to be coupled with a wide variety of organic moieties (R) from a corresponding organozinc reagent (R-ZnX) to produce a methyl ketone (CH₃COR).

Utilization in Stereoselective Alkylation and Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement (stereochemistry). A common strategy involves the use of a chiral auxiliary—a molecule that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net

While this compound is itself an achiral molecule, its thioester functionality is relevant to enolate chemistry, which is fundamental to many stereoselective alkylation reactions. uwindsor.ca The alpha-protons (the hydrogens on the carbon adjacent to the thioester carbonyl) of this compound can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a thioester enolate. libretexts.org

This enolate can then act as a nucleophile. If reacted with an electrophile in the presence of a chiral ligand or if the substrate itself is attached to a chiral auxiliary, the approach of the electrophile can be biased to one face of the enolate, leading to the formation of one enantiomer of the product in excess. york.ac.uk Although the thioester group is a well-established participant in enolate chemistry, specific, documented examples of this compound being used in mainstream asymmetric synthesis strategies are not prominent in available research. uwindsor.ca

Integration into Polymerization Reactions as a Monomer, Initiator, or Chain Transfer Agent

Modern polymer chemistry relies on controlled polymerization techniques to synthesize macromolecules with defined architectures, molecular weights, and low polydispersity. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful example of such a technique. sigmaaldrich.comfujifilm.com The control in RAFT is achieved through the use of a RAFT agent, which is typically a thiocarbonylthio compound, such as a dithioester, trithiocarbonate, or dithiocarbamate. sigmaaldrich.com

The RAFT process involves a degenerative chain transfer mechanism where a propagating polymer radical reacts with the RAFT agent. This addition is followed by fragmentation, which can either regenerate the starting species or release a new radical that can initiate further polymerization and a new dormant polymeric RAFT agent. This rapid equilibrium between active (propagating radicals) and dormant (polymeric RAFT agents) species allows for simultaneous growth of all polymer chains. sigmaaldrich.com

Given its thioester structure, this compound is structurally related to the classes of compounds used as RAFT agents. Specifically, dithioesters (R-C(=S)S-R') are highly effective RAFT agents. While this compound is a monothioester (R-C(=O)S-R'), its potential to act as a chain transfer agent in radical polymerizations could be an area of research, although it is not a conventional RAFT agent. Its use as a monomer is unlikely as it lacks a polymerizable group (e.g., a vinyl group).

Development of Advanced Materials and Functional Polymers Utilizing Thioester Linkages

The creation of advanced materials and functional polymers often relies on incorporating specific chemical groups that impart desired properties or allow for subsequent modification. The thioester linkage, as found in this compound, and the cyano group are both valuable functionalities in materials science.

Should this compound or a derivative be successfully integrated into a polymer backbone, these functional groups could offer several advantages:

Thioester Linkages: These bonds can be selectively cleaved under specific conditions, which could be used to design degradable polymers or controlled-release systems.

Cyano Group: The nitrile functionality is highly versatile. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This allows a polymer containing this group to be post-functionalized with a wide range of other molecules, tailoring the material's properties for specific applications such as drug delivery, sensor technology, or as a scaffold for catalysts.

Building Block for the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The unique reactivity of its constituent functional groups makes this compound a useful intermediate or building block in the synthesis of more complex molecules, including natural products and scaffolds for pharmaceuticals. smolecule.com The synthesis of bioactive molecules often involves the precise and strategic introduction of different chemical moieties. beilstein-journals.orgrsc.orgnih.gov

The utility of this compound in this context stems from its dual functionality:

The ethanethioate group can be used in coupling reactions (e.g., Fukuyama coupling to form ketones) or converted into other functionalities. organic-chemistry.org Thioesters are key intermediates in the biosynthesis of many natural products (e.g., polyketides) and their unique reactivity is exploited in many laboratory total syntheses. cardiff.ac.uk

The 2-cyanobenzyl group provides a handle for further synthetic transformations. The cyano group itself is a precursor to various nitrogen-containing heterocycles, which are common motifs in pharmaceuticals. smolecule.com

Research suggests that due to its combination of sulfur and nitrogen functionalities, this compound may be explored for the development of new therapeutic agents. smolecule.com For instance, related heterocyclic thioesters have been investigated for their potential as antimicrobial and anticancer agents.

Design and Synthesis of Functional Probes and Reporter Molecules for Chemical Biology Research (excluding biological activity/human use)

The precise control over the function of molecules in complex systems is a central goal in chemical biology. nih.govnih.gov One powerful strategy for achieving this control is the use of photolabile protecting groups (PPGs), often referred to as "caging" groups. wiley-vch.deacs.org These groups are chemical moieties that mask the function of a molecule until they are removed by irradiation with light of a specific wavelength. wikipedia.orgthieme-connect.de This approach allows for high spatiotemporal control over the release of an active molecule, making PPGs invaluable in the design of functional probes and reporter molecules. acs.org

The 2-nitrobenzyl group and its derivatives are among the most widely used PPGs. wikipedia.orgthieme-connect.de However, alternative benzyl-based PPGs, such as the 2-cyanobenzyl group, have also been developed for specific applications. researchgate.net The compound this compound represents a key chemical structure within this class, specifically designed for the photolabile protection of thiol groups. Its structure consists of a 2-cyanobenzyl moiety linked to an ethanethioate group via a sulfur atom. This configuration makes it a precursor for creating "caged" thiols.

The fundamental principle behind its application is the light-induced cleavage of the benzyl-sulfur bond. Upon irradiation with UV light, the 2-cyanobenzyl group undergoes a photochemical reaction that results in the release of the free thiol and the formation of a byproduct, 2-cyanobenzaldehyde. This "uncaging" process regenerates the functionality of the thiol-containing molecule.

In synthetic organic chemistry, this compound can be used as a building block to install the 2-cyanobenzyl caging group onto a more complex thiol-containing molecule of interest, such as a cysteine residue in a peptide or a small-molecule inhibitor. The synthesis of such a functional probe would typically involve a nucleophilic substitution reaction where the thiol of the target molecule displaces the ethanethioate from the S-2-Cyanobenzyl core. The resulting product is a new molecule where the target thiol is "caged" by the 2-cyanobenzyl group, rendering it temporarily non-functional.

The table below summarizes the general properties and components involved in the design of a functional probe using this chemical strategy.

Probe ComponentDescriptionExampleReference
Photolabile Protecting Group (PPG)The light-sensitive moiety that masks the functional group. It is designed to be stable until irradiated.2-Cyanobenzyl group researchgate.net
Masked Functional GroupThe specific chemical group on the target molecule whose activity is temporarily blocked by the PPG.Thiol (-SH) nih.govresearchgate.net
Released MoleculeThe molecule of interest that is liberated in its active form after photocleavage.A thiol-containing peptide nih.gov
Activation MethodThe external trigger used to initiate the cleavage of the PPG from the target molecule.UV Light Irradiation (e.g., ~300-365 nm) thieme-connect.de
Cleavage ByproductThe molecule formed from the PPG after it has been cleaved from the target.2-CyanobenzaldehydeN/A

The design of these probes focuses on the chemical synthesis and the photophysical properties of the resulting caged compound. Research findings in this area detail the efficiency of the uncaging reaction, the quantum yield of the photocleavage, and the stability of the caged compound in the absence of light. acs.org These parameters are critical for ensuring that the probe remains inert until precisely triggered. The development of such molecules provides sophisticated tools for fundamental studies in chemistry and materials science, where the controlled release of chemical species is required.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of separating individual components from a mixture, essential for both purifying the final product and assessing its purity. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like S-2-Cyanobenzyl ethanethioate. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com

For a compound with the structural features of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol) is used with a non-polar stationary phase (typically a C18-silica column). nih.govresearchgate.net The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The aromatic ring and the ethyl group of the thioester would contribute to its retention on the column.

Detection is a critical component of HPLC analysis. Given the presence of the cyanobenzyl group, a UV-Vis diode array detector (DAD) would be highly effective, as the aromatic ring provides a strong chromophore. nih.gov This allows for quantification and purity assessment by measuring absorbance at a specific wavelength. For enhanced sensitivity and confirmation, a mass spectrometer can be coupled with the HPLC system (LC-MS). nih.gov

Table 1: Representative HPLC Conditions for Analysis of Thioester Compounds

Parameter Typical Setting Purpose
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) Separation based on hydrophobicity. frontiersin.org
Mobile Phase Gradient of Water and Acetonitrile/Methanol Elutes compounds with varying polarities. mdpi.commdpi.com
Flow Rate 0.5 - 1.5 mL/min Controls retention time and separation efficiency. mdpi.com
Detector UV-Vis DAD (e.g., at 254 nm) or MS Detects and quantifies the analyte. nih.govmdpi.com
Column Temp. Ambient or slightly elevated (e.g., 30-40 °C) Ensures reproducibility of retention times. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposing. wikipedia.orglibretexts.org It is particularly useful for assessing the purity of starting materials or for analyzing volatile byproducts. While this compound itself may have limited volatility, GC could be applicable for analyzing its more volatile precursors or potential degradation products. ijpsjournal.com

For GC analysis, the sample is injected into a hot inlet port, where it vaporizes and is swept by a carrier gas (like helium or nitrogen) onto a separation column. organomation.com The column contains a stationary phase that interacts with the analytes to different extents, leading to separation. sigmaaldrich.com A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity.

In some cases, chemical derivatization is employed to increase the volatility and thermal stability of an analyte for GC analysis. jfda-online.com For instance, if analyzing for the presence of the corresponding thiol (2-cyanobenzyl mercaptan), derivatization could make it more amenable to GC.

Thin-Layer Chromatography (TLC) and Preparative Chromatography for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. For the synthesis of this compound, TLC would be used to track the consumption of the starting materials (e.g., 2-cyanobenzyl halide and an ethanethioate salt) and the formation of the product. mdpi.comnih.gov A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system. The separated spots are visualized, often using UV light, which would reveal the aromatic product. mdpi.com

Once a reaction is complete, preparative column chromatography is often used for purification. This technique operates on the same principles as TLC but on a much larger scale, allowing for the isolation of the desired compound from unreacted starting materials and byproducts. mdpi.com

Hyphenated Techniques for Enhanced Analytical Specificity and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much higher degree of confidence in the identification and structural elucidation of compounds.

GC-MS and LC-MS for Component Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. libretexts.orgfilab.fr As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound by its molecular weight and fragmentation pattern. libretexts.org This is invaluable for identifying impurities or byproducts in a synthesis. For a molecule like this compound, characteristic fragments would likely include the cyanobenzyl cation and fragments related to the thioester group.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful tool for the analysis of a wide range of organic molecules. nih.govresearchgate.net It directly couples HPLC with MS, allowing for the separation of non-volatile compounds and their subsequent identification. nih.gov For this compound, LC-MS would provide both the retention time (from LC) and the mass spectrum (from MS). Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds. researchgate.netresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Expected Ion (m/z) Potential Key Fragments
LC-MS ESI (+) [M+H]⁺, [M+Na]⁺ Cyanobenzyl cation, loss of thioester group
GC-MS EI M⁺• Cyanobenzyl radical cation, fragments from thioester cleavage

GC-IR and LC-NMR for Complementary Structural Information

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that provides structural information based on the absorption of infrared light by the separated components. numberanalytics.comchromatographytoday.com As each compound elutes from the GC column, it passes through an IR flow cell, and a full IR spectrum is recorded. This is particularly useful for identifying functional groups and distinguishing between isomers that might have similar mass spectra. cannabisindustryjournal.comnih.gov For this compound, GC-IR could definitively identify the characteristic vibrational frequencies of the nitrile (C≡N) and thioester carbonyl (C=O) groups. optica.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly links HPLC separation with NMR detection. mdpi.com This powerful combination allows for the acquisition of detailed structural data (¹H and ¹³C NMR spectra) for each component separated by the HPLC column. frontiersin.org This is especially useful for unambiguously identifying new compounds or for characterizing complex mixtures from natural products or metabolic studies. For this compound, LC-NMR would provide complete structural confirmation, showing the distinct proton and carbon signals for the aromatic ring, the methylene (B1212753) bridge, and the ethanethioate moiety, confirming their connectivity.

Electrochemical Methods for Sensitive Detection and Redox Characterization

Electrochemical analysis encompasses a suite of techniques that measure the electrical response of a chemical species to an applied potential, providing insights into its redox properties and concentration. news-medical.net For a compound like this compound, which contains potentially electroactive groups (a nitrile group and a thioester linkage), techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could theoretically be employed for its detection and characterization.

In principle, a working electrode, a reference electrode, and a counter electrode would be used in an electrochemical cell containing a solution of the analyte in a suitable electrolyte. news-medical.net The nitrile group and the thioester could undergo reduction or oxidation at specific potentials. The resulting current from these redox events would be proportional to the concentration of this compound, allowing for quantification. The potential at which these peaks occur would provide information about the compound's redox behavior. beilstein-journals.orgrsc.org The development of such a method would require the determination of optimal experimental conditions, including solvent, electrolyte, pH, and electrode material, to achieve sensitive and selective detection. rsc.orgresearchgate.netmdpi.com

Table 1: Theoretical Electrochemical Parameters for Analysis (Note: This table is hypothetical as no experimental data for this compound has been found.)

Parameter Theoretical Value/Range Purpose
Technique Cyclic Voltammetry (CV) Characterization of redox potentials
Differential Pulse Voltammetry (DPV) Quantification
Working Electrode Glassy Carbon, Gold, or Platinum Provides surface for redox reaction
Reference Electrode Ag/AgCl or SCE Provides a stable reference potential
Potential Range -2.0 V to +2.0 V (vs. Ref) To scan for oxidation/reduction peaks
Limit of Detection Low µM to nM range To be determined experimentally

Spectrophotometric and Fluorometric Assays for Concentration Determination

Spectrophotometric and fluorometric methods are widely used for the quantification of chemical compounds based on their interaction with light.

A spectrophotometric assay measures the absorbance of light by a substance at a specific wavelength. researchgate.netchemrevlett.com The benzonitrile (B105546) and thioester moieties in this compound would be expected to absorb ultraviolet (UV) light. A quantitative method could be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and constructing a calibration curve according to the Beer-Lambert law. uobaghdad.edu.iq The sensitivity and selectivity of such a method could be enhanced by derivatizing the compound to produce a colored product that absorbs in the visible range. nih.gov

A fluorometric assay measures the light emitted (fluorescence) from a compound after it has absorbed light. nih.gov This technique is often more sensitive than spectrophotometry. If this compound is naturally fluorescent or can be reacted with a fluorogenic reagent to produce a fluorescent product, a highly sensitive quantification method could be developed. The assay would involve exciting the sample at a specific wavelength and measuring the emission at another, longer wavelength. The intensity of the fluorescence would be directly proportional to the concentration of the compound over a certain range.

Table 2: Hypothetical Spectroscopic Properties for Analysis (Note: This table is hypothetical as no experimental data for this compound has been found.)

Method Parameter Hypothetical Value Rationale
Spectrophotometry λmax (UV) ~240-280 nm Based on benzonitrile and thioester chromophores
Molar Absorptivity (ε) To be determined Measure of light absorption intensity
Linear Range To be determined Concentration range where Beer's Law is obeyed
Fluorometry Excitation λ To be determined Wavelength for exciting the molecule
Emission λ To be determined Wavelength of emitted fluorescent light
Quantum Yield (Φ) To be determined Efficiency of the fluorescence process

Development of Automated and High-Throughput Analytical Platforms

High-throughput screening (HTS) involves the use of automation and miniaturized assays to rapidly test a large number of samples. rsc.orgselvita.com These platforms are essential in fields like drug discovery for identifying active compounds from large chemical libraries. sygnaturediscovery.com

The development of an HTS assay for this compound would first require a robust and detectable analytical signal, such as a change in color, fluorescence, or an electrochemical signal, as described in the sections above. nuvisan.com This assay would then be miniaturized, typically into a 384-well or 1536-well microplate format, to reduce reagent consumption and increase throughput. nuvisan.com

Robotic liquid handlers would be used for precise sample and reagent dispensing, and automated readers (spectrophotometers, fluorometers, or electrochemical plate readers) would perform the measurements. selvita.com The entire process, from sample preparation to data analysis, is integrated and automated. The reliability of an HTS assay is assessed by statistical parameters like the Z'-factor, which measures the signal-to-noise ratio and the separation between positive and negative controls. An assay with a Z'-factor above 0.5 is generally considered excellent for HTS.

While no specific HTS assays have been published for this compound, the general framework is well-established. Any of the aforementioned analytical principles could potentially be adapted for a high-throughput format, provided they are robust, reproducible, and sensitive enough for automated screening applications. americanpharmaceuticalreview.com

Emerging Research Directions and Future Perspectives for S 2 Cyanobenzyl Ethanethioate

Integration into Automated and Flow Chemistry Platforms for Efficient Synthesis

The synthesis of complex molecules is increasingly benefiting from the adoption of automated and continuous flow chemistry platforms, which offer significant advantages over traditional batch methods. wuxiapptec.com These technologies provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and efficiency. wuxiapptec.comresearchgate.net Flow chemistry is particularly adept at handling highly exothermic or hazardous reactions by minimizing the reaction volume and ensuring rapid heat dissipation, which prevents the formation of hot spots and unwanted side products. researchgate.net

Future research will likely focus on adapting the synthesis of S-2-Cyanobenzyl ethanethioate and its derivatives to these platforms. An automated approach could accelerate the discovery of novel analogues by enabling high-throughput screening of reaction conditions and starting materials. chemrxiv.orgrsc.org Furthermore, integrating flow reactors could allow for a safer and more scalable production process, which is crucial for any potential industrial applications. beilstein-journals.org The modular nature of flow systems also facilitates multi-step syntheses, envisioning a streamlined process from simple precursors to the final this compound product and its subsequent transformations in a single, continuous line. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

Feature Traditional Batch Chemistry Flow Chemistry
Heat Transfer Slow, potential for hot spots Rapid, superior temperature control researchgate.net
Safety Higher risk with hazardous reagents Enhanced safety, small reaction volumes wuxiapptec.combeilstein-journals.org
Scalability Often problematic, requires re-optimization Simpler, more direct scalability beilstein-journals.org
Reproducibility Can be variable High, due to precise parameter control researchgate.net

| Reaction Time | Can be lengthy | Often significantly reduced beilstein-journals.org |

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Photocatalysis) for its Transformations

Modern catalysis offers powerful tools for selective and efficient chemical transformations under mild conditions. The future of this compound chemistry is intrinsically linked to the exploration of novel catalytic systems.

Organocatalysis , which uses small, metal-free organic molecules to accelerate reactions, presents a green and sustainable alternative to traditional metal-based catalysts. wikipedia.orgmt.com Research could explore the use of chiral organocatalysts to induce asymmetry in reactions involving the thioester moiety of this compound, opening pathways to enantiomerically pure products. nih.gov For instance, enamine or iminium catalysis could activate the molecule for various nucleophilic additions. wikipedia.org Given the advantages of organocatalysis, such as lower toxicity and stability to air and moisture, this approach aligns with the principles of sustainable chemistry. mt.com

Photocatalysis utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. wikipedia.org The cyanobenzyl group is a well-known photolabile protecting group, and photocatalysis could offer a highly selective method for cleaving the C-S bond, releasing the thiol under specific light conditions. Merging photocatalysis with nickel catalysis, known as dual photocatalysis, has become a powerful method for forming C-C and C-heteroatom bonds and could be applied to functionalize the aromatic ring of this compound. nih.gov The development of heterogeneous photocatalysts could further enhance sustainability by allowing for easy catalyst recovery and reuse. nih.gov

Design of Structurally Related Analogues with Tunable Reactivity Profiles

The chemical and physical properties of this compound are dictated by its structure. By systematically modifying this structure, a library of analogues with fine-tuned reactivity can be developed. Structure-reactivity relationship studies are fundamental to understanding how electronic and steric effects influence a molecule's behavior. acs.org

Future work will involve synthesizing analogues by, for example, changing the substituent on the acetyl group, altering the substitution pattern on the benzene (B151609) ring (e.g., moving the cyano group to the meta or para position), or introducing other functional groups. For instance, placing an electron-withdrawing group at the para-position, as in S-(4-cyanophenyl) ethanethioate, could significantly alter the electronic properties of the thioester and its susceptibility to nucleophilic attack. researchgate.netunibo.it Computational studies can be employed to predict how these structural changes will affect the molecule's properties, such as bond dissociation energies and reaction barriers, thus guiding synthetic efforts toward analogues with desired reactivity profiles. nih.gov

Table 2: Potential Analogues of this compound for Reactivity Tuning

Compound Name Structural Modification Potential Impact on Reactivity
S-3-Cyanobenzyl ethanethioate Cyano group at meta-position Altered electronic and steric environment of the thioester.
S-4-Cyanobenzyl ethanethioate Cyano group at para-position Modified photolability and reactivity of the aromatic ring. researchgate.net
S-2-Cyanobenzyl propanethioate Propionyl group instead of acetyl Increased steric hindrance around the carbonyl group.

Expansion of Applications in Sustainable Polymer Chemistry and Bio-Based Materials

Sustainable polymer chemistry aims to develop polymers from renewable resources that have reduced environmental impact and can be recycled or degraded at their end-of-life. ox.ac.ukresearchgate.net this compound holds potential as a valuable building block in this field. The thioester group can participate in polymerization reactions, and its presence within a polymer backbone could introduce a cleavable linkage. ox.ac.uk This "design for recycling" approach is critical for creating a circular polymer economy, where polymers can be chemically broken down into their constituent monomers and repolymerized. tue.nl

The photolabile nature of the cyanobenzyl group could be exploited to create photo-degradable polymers or to trigger the release of pendant molecules from a polymer scaffold in a controlled manner. This could lead to applications in smart materials, drug delivery systems, or photo-curable resins. Research in this area will focus on incorporating this compound or its derivatives into polymer structures and studying the resulting materials' properties and degradation behavior. ox.ac.uknih.gov

Synergistic Research Combining Experimental and Advanced Computational Approaches for Predictive Modeling

The synergy between experimental synthesis and computational modeling is a powerful paradigm in modern chemistry. Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the electronic structure of molecules like this compound. This predictive power can significantly accelerate the research and development cycle. nih.gov

Future investigations will increasingly rely on this synergistic approach. For example, computational models can be used to:

Predict Reactivity: Screen a virtual library of analogues to identify candidates with optimal electronic or steric properties for a specific application before committing to their synthesis. nih.gov

Elucidate Mechanisms: Model the pathways of organocatalytic or photocatalytic transformations to understand how the catalyst and substrate interact, guiding the design of more efficient catalytic systems.

Interpret Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds and intermediates.

By augmenting experimental data with computational analysis, researchers can develop a more comprehensive understanding of the factors governing the reactivity of this compound, leading to more rational and efficient design of new chemical entities and processes. amazonaws.com

Development of this compound as a Research Tool for Probing Fundamental Chemical Processes

The unique functionalities of this compound make it an attractive candidate for development as a specialized chemical tool or probe. researchgate.netescholarship.org The photolabile cyanobenzyl group can serve as a "caged" protecting group for the thiol functionality. This allows for the precise, spatiotemporal release of a reactive thiol species upon irradiation with light of a specific wavelength.

This controlled release mechanism could be invaluable in various research contexts:

Studying Reaction Mechanisms: By initiating a reaction with a pulse of light, the kinetics and intermediates of thiol-mediated processes can be studied in real-time.

Chemical Biology: In a biological system, a caged thiol could be released at a specific site to study its effect on proteins or cellular pathways with minimal off-target effects.

Materials Science: The photo-release of a thiol could be used to trigger polymerization or cross-linking in a material, enabling the fabrication of complex microstructures.

Developing this compound and its analogues as reliable photo-activated research tools represents a significant opportunity to advance our understanding of fundamental chemical and biological processes.

Contribution to the Advancement of Retrosynthetic Strategies and Complex Molecule Construction

Retrosynthetic analysis is a cornerstone of organic synthesis, involving the deconstruction of a complex target molecule into simpler, commercially available starting materials. solubilityofthings.comicj-e.org Molecules with multiple, orthogonally reactive functional groups are highly valuable as building blocks, or "synthons," in this process. scripps.edu

This compound, with its aromatic ring, cyano group, and thioester, is a versatile synthon. Each functional group offers a handle for different types of chemical transformations. Retrosynthetic strategies can envision using this compound to introduce a cyanobenzylthio moiety into a larger molecule. The thioester can be transformed into ketones, amides, or other functionalities, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com

Future research in total synthesis may find this compound to be a strategic starting point for constructing complex natural products or pharmaceuticals. Its utility in retrosynthesis lies in its ability to serve as a compact and multifunctional precursor, simplifying the design of convergent and efficient synthetic routes. ub.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-2-cyanobenzyl ethanethioate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification or thioacetylation. For example, analogous thioesters like S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate (MTE) were prepared using DCC (N,N'-dicyclohexylcarbodiimide) and 4-DMAP (4-dimethylaminopyridine) as catalytic systems, with optimized molar ratios (e.g., 1:1.2:0.1 for acid:thiol:catalyst) to achieve yields >75% . Temperature control (0–5°C during activation, room temperature for coupling) minimizes side reactions. Solvent choice (e.g., anhydrous dichloromethane) is critical to avoid hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the thioester carbonyl (~195–205 ppm in 13C NMR) and aromatic protons (δ 7.3–8.1 ppm for substituted benzyl groups) .
  • FT-IR : Confirm the C=S stretch (1200–1050 cm⁻¹) and nitrile absorption (~2240 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Use ESI+ or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Thioesters are prone to hydrolysis. Accelerated stability studies suggest storage at –20°C in anhydrous solvents (e.g., DMF or DCM) with molecular sieves to maintain integrity >6 months. Degradation products (e.g., free thiols) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria in thioesters). Strategies include:

  • Variable-temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and chemical shifts to validate assignments .
  • 2D NMR (COSY, HSQC) : Correlate coupling partners and assign overlapping signals .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Sonogashira or Suzuki-Miyaura couplings require precise control:

  • Anchoring groups : Thioester moieties act as directing groups. For example, S-(4-ethynyl-phenyl) ethanethioate was coupled with dibromonorbornadiene using Pd(PPh₃)₄/CuI catalysts (5 mol%) in degassed THF at 60°C .
  • Protecting groups : Temporarily mask reactive sites (e.g., nitrile with TMSCl) to prevent undesired side reactions .

Q. How do computational models predict the electronic properties of this compound for material science applications?

  • Methodological Answer :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. For analogous thioesters, oxidation potentials (~2.1 V vs. Ag/Ag+) align with experimental cyclic voltammetry data .
  • Molecular dynamics (MD) : Simulate self-assembly on electrodes to guide applications in conductive polymers .

Q. What ethical considerations apply when publishing conflicting data on this compound’s reactivity?

  • Methodological Answer : Follow guidelines for transparent reporting:

  • Data disclosure : Publish raw spectra and chromatograms in supplementary materials to allow independent verification .
  • Conflict resolution : Discuss methodological divergences (e.g., solvent purity, catalyst batch) in the "Experimental" section to contextualize discrepancies .

Data Presentation Guidelines

  • Raw data : Include in appendices (e.g., NMR FID files, HPLC chromatograms) .
  • Processed data : Use tables for kinetic parameters (e.g., rate constants ± SD) and figures for comparative spectra .
  • Uncertainty analysis : Report confidence intervals for yields/purity (e.g., "95.0% ± 0.5% by HPLC") and specify instrument error margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.